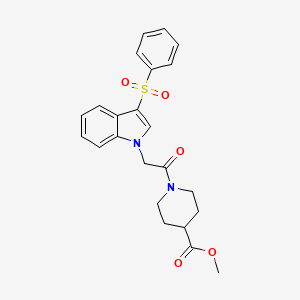

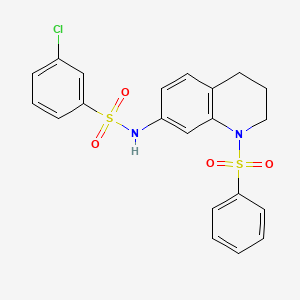

methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also contains a phenylsulfonyl group and an indole group, both of which are common in many biologically active compounds.Aplicaciones Científicas De Investigación

Sulfenylation in Organic Synthesis

Methylsulfenylation of 1-substituted pyrroles and indoles, including compounds with a structure similar to methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate, has been studied. Such reactions are crucial in the synthesis of substituted pyrroles and indoles, demonstrating applications in organic synthesis and potential pharmaceutical relevance (Gilow et al., 1991).

Synthesis of Piperidines and Related Compounds

The compound has relevance in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These processes are significant for developing pharmacologically active compounds, demonstrating its utility in medicinal chemistry (Back & Nakajima, 2000).

Pharmacological Studies

Research has been conducted on related (4-piperidin-1-yl)-phenyl sulfonamides, exploring their activity on human beta(3)-adrenergic receptors. This indicates potential pharmacological applications, particularly in designing receptor-targeted drugs (Hu et al., 2001).

Influence of Solvents in Chemical Reactions

Studies on the influence of solvents on regioselectivity in chemical reactions involving similar compounds highlight the compound's relevance in understanding chemical reaction mechanisms (Bänziger, Klein & Rihs, 2002).

Synthesis and Molecular Docking

Research involving the synthesis and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, including similar structures, contributes to drug discovery and development, particularly in the context of enzyme inhibition (Khalid, Rehman & Abbasi, 2014).

Growth Hormone Secretagogue Analysis

Compound 1, related to the target compound, is a growth hormone secretagogue, and its analysis contributes to the understanding of novel drugs and their metabolic pathways (Qin, 2002).

Enantioseparation in Pharmaceutical Analysis

The compound's structure is relevant in the context of enantioseparation in pharmaceutical analysis, which is vital for assessing the purity and quality of pharmaceuticals (Zhou et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Similar compounds are known to be metabolized by non-specific esterases, a group of enzymes found in blood and tissues throughout the body .

Result of Action

Similar compounds have been known to have various biological and pharmaceutical activities .

Propiedades

IUPAC Name |

methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSGKNSUMINEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide](/img/no-structure.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)